![molecular formula C16H19NO5 B1498261 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 886362-40-9](/img/structure/B1498261.png)
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester
Overview
Description
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester, also known as CBZ-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. In
Mechanism of Action
The mechanism of action of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH is not fully understood, but it is believed to act as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes, including protein degradation, blood clotting, and immune response. Inhibiting proteases can lead to the development of new drugs and therapies for various diseases.
Biochemical and Physiological Effects:
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several biochemical and physiological effects, including inhibition of proteases, modulation of immune response, and regulation of blood clotting. This compound has been shown to have anti-inflammatory and anticoagulant properties, making it a potential candidate for the development of new drugs for inflammatory and thrombotic diseases.
Advantages and Limitations for Lab Experiments
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH. One potential direction is the synthesis of new peptidomimetics based on 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH, which could have improved pharmacological properties compared to traditional peptides. Another direction is the development of new drugs and therapies based on 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH for the treatment of inflammatory and thrombotic diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH and its potential applications in scientific research.
Scientific Research Applications
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several potential applications in scientific research, including drug discovery, cancer research, and peptide-based therapies. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. These molecules have several advantages over traditional small-molecule drugs, including higher specificity and lower toxicity.
properties
IUPAC Name |
3-oxo-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14(9-15(19)20)13-7-4-8-17(10-13)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYLEIQAMJAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660826 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester | |
CAS RN |
886362-40-9 | |
Record name | β-Oxo-1-[(phenylmethoxy)carbonyl]-3-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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